Boc-beta-cyclopentyl-DL-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

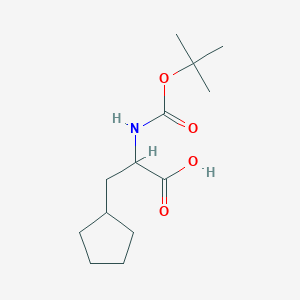

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTWGGHVJJRREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169341 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401514-71-4 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401514-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Boc-beta-cyclopentyl-DL-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Boc-beta-cyclopentyl-DL-alanine, a non-natural amino acid with significant potential in peptidomimetics and drug discovery. The cyclopentyl moiety introduces conformational constraints and lipophilicity, which can enhance the metabolic stability and cell permeability of peptide-based therapeutics. This document outlines a viable synthetic pathway, detailing experimental protocols and presenting relevant data in a structured format for practical laboratory application.

Synthetic Strategy Overview

The most direct and plausible synthetic route to this compound involves a two-step sequence starting from the commercially available unsaturated precursor, beta-(1-cyclopentenyl)-DL-alanine.

-

Catalytic Hydrogenation: The first step involves the saturation of the cyclopentenyl ring of beta-(1-cyclopentenyl)-DL-alanine through catalytic hydrogenation to yield beta-cyclopentyl-DL-alanine.

-

Boc Protection: The subsequent step is the protection of the amino group of beta-cyclopentyl-DL-alanine using di-tert-butyl dicarbonate (Boc anhydride) to afford the final product, this compound.

This strategy is advantageous due to the availability of the starting material and the generally high efficiency and selectivity of these well-established reaction types.

Experimental Protocols

Step 1: Synthesis of beta-Cyclopentyl-DL-alanine via Catalytic Hydrogenation

This procedure details the reduction of the double bond in the cyclopentenyl ring to form the saturated cyclopentyl ring.

Reaction Scheme:

Caption: Catalytic hydrogenation of beta-(1-cyclopentenyl)-DL-alanine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| beta-(1-Cyclopentenyl)-DL-alanine | ≥95% | Commercially available |

| Palladium on Carbon (10% Pd/C) | Catalyst grade | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Hydrogen (H₂) gas | High purity | Airgas |

| Celite® | Filtering agent | Sigma-Aldrich |

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of beta-(1-cyclopentenyl)-DL-alanine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) is prepared.

-

Catalyst Addition: 10% Palladium on carbon (10 mol%) is carefully added to the solution. The vessel is sealed.

-

Hydrogenation: The atmosphere in the vessel is replaced with hydrogen gas, and the pressure is maintained at 50 psi. The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with additional methanol.

-

Isolation and Purification: The combined filtrate is concentrated under reduced pressure to yield crude beta-cyclopentyl-DL-alanine. The product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford a white solid.

Expected Yield and Characterization:

| Parameter | Expected Value/Method |

| Yield | >90% |

| Appearance | White solid |

| ¹H NMR | Consistent with the structure of beta-cyclopentyl-DL-alanine |

| Mass Spec. | [M+H]⁺ corresponding to the molecular weight of beta-cyclopentyl-DL-alanine |

Step 2: Synthesis of this compound

This protocol describes the standard procedure for the protection of the amino group of beta-cyclopentyl-DL-alanine using Boc anhydride.

Reaction Scheme:

Caption: Boc protection of beta-cyclopentyl-DL-alanine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| beta-Cyclopentyl-DL-alanine | As synthesized in Step 1 | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | Reagent grade | Fisher Scientific |

| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS grade | Fisher Scientific |

| Hydrochloric Acid (HCl) | 1 M solution | VWR |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Sigma-Aldrich |

Procedure:

-

Dissolution: beta-Cyclopentyl-DL-alanine (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water. A 1 M aqueous solution of sodium hydroxide (2.2 eq) is added, and the mixture is stirred until a clear solution is obtained.

-

Addition of Boc Anhydride: The solution is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate (1.1 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Reaction Monitoring: The reaction progress is monitored by TLC, staining with ninhydrin to visualize the disappearance of the free amino group.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The remaining aqueous solution is washed with ethyl acetate to remove any unreacted Boc anhydride and by-products.

-

Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 1 M HCl. The product is then extracted with ethyl acetate (3 x volumes).

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Expected Yield and Characterization:

| Parameter | Expected Value/Method |

| Yield | 85-95% |

| Appearance | White crystalline solid |

| ¹H NMR | Consistent with the structure of this compound, showing characteristic peaks for the Boc group (singlet at ~1.4 ppm) and the cyclopentyl and alanine backbone protons. |

| ¹³C NMR | Consistent with the structure of this compound. |

| Mass Spec. | [M+Na]⁺ or [M-H]⁻ corresponding to the molecular weight of the product. |

| Melting Point | To be determined. |

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis route.

| Step | Starting Material | Product | Key Reagents | Solvent(s) | Typical Yield |

| 1 | beta-(1-Cyclopentenyl)-DL-alanine | beta-Cyclopentyl-DL-alanine | H₂, 10% Pd/C | Methanol | >90% |

| 2 | beta-Cyclopentyl-DL-alanine | This compound | (Boc)₂O, NaOH | 1,4-Dioxane/Water | 85-95% |

Logical Workflow

The overall synthetic workflow can be visualized as a linear progression from the starting material to the final product.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical route for the synthesis of this compound. The described two-step process, involving catalytic hydrogenation followed by Boc protection, is a robust and high-yielding pathway suitable for laboratory-scale production. The provided experimental protocols and data will aid researchers in the successful synthesis and characterization of this valuable building block for peptide and medicinal chemistry research.

An In-depth Technical Guide on the Physicochemical Properties of Boc-beta-cyclopentyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-beta-cyclopentyl-DL-alanine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the bulky, lipophilic cyclopentyl group into the beta-alanine scaffold offers unique conformational constraints and physicochemical properties that can enhance the therapeutic potential of peptides and peptidomimetics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential applications in the context of modern drug discovery.

Core Physicochemical Properties

The tert-butyloxycarbonyl (Boc) protecting group renders the amino acid suitable for peptide synthesis by preventing unwanted side reactions at the amino terminus. The cyclopentyl moiety introduces hydrophobicity and steric bulk, influencing the molecule's solubility, lipophilicity, and conformational preferences.

Quantitative Data Summary

A summary of the available and predicted physicochemical properties of this compound (CAS No: 401514-71-4) is presented below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C13H23NO4 | [1][2] |

| Molecular Weight | 257.33 g/mol | [3] |

| Boiling Point (Predicted) | 406.1 ± 28.0 °C | [3] |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.04 ± 0.10 | [3][4] |

| Melting Point | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols for Characterization

Precise characterization is essential to confirm the identity, purity, and structural integrity of this compound. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

Objective: To confirm the presence of key proton environments in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse angle: 30-45°

-

-

Expected Signals:

-

A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

Multiplets in the aliphatic region (typically 1.0-2.5 ppm) corresponding to the protons of the cyclopentyl ring and the β- and α-protons of the alanine backbone.

-

A signal for the N-H proton of the carbamate, which may be broad and its chemical shift solvent-dependent.

-

A signal for the carboxylic acid proton, which is typically broad and may exchange with residual water in the solvent.

-

-

Objective: To identify all unique carbon atoms in the molecule.

-

Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer.

-

Acquisition Parameters:

-

Proton-decoupled experiment.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2 s.

-

-

Expected Signals:

-

Signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively).

-

A signal for the carbamate carbonyl carbon (around 155 ppm).

-

A signal for the carboxylic acid carbonyl carbon (typically >170 ppm).

-

Signals corresponding to the carbons of the cyclopentyl ring and the alanine backbone.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed.

Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid, which is an indicator of purity.

-

Instrumentation: A calibrated melting point apparatus.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

-

Solubility Determination

-

Objective: To assess the solubility of the compound in various solvents, which is crucial for its application in synthesis and biological assays.

-

Procedure (Qualitative):

-

Add a small, measured amount of the compound (e.g., 1 mg) to a test tube.

-

Add a measured volume of the solvent of interest (e.g., 1 mL of water, ethanol, DMSO) to the test tube.

-

Vortex or shake the mixture vigorously for a set period.

-

Visually inspect the solution for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

-

-

Procedure (Quantitative): Can be determined by methods such as the shake-flask method followed by quantification of the dissolved compound using HPLC or UV-Vis spectroscopy.

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below. The synthesis typically involves the introduction of the cyclopentyl moiety to a suitable precursor, followed by protection of the amino group with the Boc anhydride.

Role in Drug Development and Peptide Therapeutics

Non-proteinogenic amino acids like this compound are valuable tools in drug discovery. Their incorporation into peptide sequences can lead to peptidomimetics with improved pharmacological properties.

The cyclopentyl group can:

-

Increase proteolytic stability: The steric bulk of the cyclopentyl group can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulate receptor binding: The defined conformation imposed by the cyclopentyl ring can lead to higher binding affinity and selectivity for specific biological targets.

-

Enhance cell permeability: The lipophilic nature of the cyclopentyl group can improve the ability of the peptide to cross cell membranes.

The following diagram illustrates the conceptual role of incorporating non-natural amino acids into peptide-based drug candidates to improve their therapeutic profile.

Conclusion

This compound represents a valuable building block for the synthesis of novel peptide-based therapeutics. While some of its fundamental physicochemical properties are predicted, this guide provides the necessary experimental framework for their empirical determination. The unique structural features conferred by the cyclopentyl group offer promising avenues for enhancing the stability, bioavailability, and efficacy of peptide drug candidates, making this compound a subject of continued interest in the field of medicinal chemistry. Further research is warranted to fully elucidate its experimental properties and explore its potential in various therapeutic applications.

References

Navigating Novel Peptide Frontiers: A Technical Guide to Boc-beta-cyclopentyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. This technical guide provides an in-depth overview of Boc-beta-cyclopentyl-DL-alanine, a valuable synthetic building block for peptide synthesis.

CAS Number: 401514-71-4

This document will detail the physicochemical properties, a representative synthesis protocol, and its application in solid-phase peptide synthesis (SPPS), providing a comprehensive resource for researchers in the field.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in peptide synthesis and for the characterization of the resulting peptides. The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 401514-71-4 |

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.32 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Representative Synthesis of this compound

Workflow for the Synthesis of this compound

Caption: A generalized synthetic workflow for this compound.

Methodology:

-

Knoevenagel Condensation: Cyclopentanecarboxaldehyde is reacted with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to form a cyclopentylidene malonate derivative.

-

Michael Addition: The resulting α,β-unsaturated compound undergoes a Michael addition with a nitrogen source, such as ammonia or a protected amine, to introduce the amino group at the β-position.

-

Hydrolysis and Decarboxylation: The ester and cyano groups (if applicable from the malonic acid derivative) are hydrolyzed, followed by decarboxylation upon heating in an acidic medium to yield the free β-amino acid, beta-cyclopentyl-DL-alanine.

-

Boc Protection: The free amino group of beta-cyclopentyl-DL-alanine is then protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base (e.g., sodium bicarbonate or triethylamine) in a solvent mixture such as dioxane/water or THF/water. The reaction mixture is typically stirred at room temperature until completion.

-

Work-up and Purification: The Boc-protected product is then extracted into an organic solvent, washed to remove impurities, dried, and the solvent is evaporated. The final product can be further purified by crystallization or column chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in SPPS. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is acid-labile, allowing for its selective removal during the peptide synthesis cycle. The following diagram illustrates a typical cycle of Boc-based SPPS.

A Single Cycle of Boc Solid-Phase Peptide Synthesis

Caption: Workflow for one cycle of Boc-based solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle:

-

Resin Swelling: The solid support resin with the pre-attached C-terminal amino acid (or growing peptide chain) is swelled in a suitable solvent, typically dichloromethane (DCM) or dimethylformamide (DMF).

-

Boc Deprotection: The Boc protecting group from the N-terminus of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). The reaction is usually complete within 30 minutes.

-

Washing: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.

-

Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is again thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: These steps are repeated for each subsequent amino acid to be incorporated into the peptide sequence.

Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to prevent side reactions. The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Applications in Drug Discovery

As a synthetic amino acid, this compound is not directly involved in endogenous signaling pathways. Its significance lies in its role as a tool for medicinal chemists to create novel peptide-based therapeutics. The incorporation of non-natural amino acids like this one can confer several advantageous properties to a peptide, including:

-

Increased Proteolytic Stability: The non-natural structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide drug.

-

Conformational Constraint: The cyclopentyl group can introduce conformational rigidity into the peptide backbone, which can help to lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target.

-

Modified Pharmacokinetic Properties: The lipophilicity of the cyclopentyl side chain can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.

The logical relationship for its application in drug discovery is illustrated below.

Role in Peptide-Based Drug Discovery

Caption: The role of this compound in the drug discovery pipeline.

By providing a means to systematically modify peptide structures, this compound and other non-natural amino acids are invaluable tools for the development of the next generation of peptide therapeutics.

Commercial Availability and Synthetic Utility of Boc-beta-cyclopentyl-DL-alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of N-tert-butyloxycarbonyl-beta-cyclopentyl-DL-alanine (Boc-beta-cyclopentyl-DL-alanine), a non-proteinogenic amino acid of interest in peptidomimetic and drug discovery research. This document details the chemical properties, sourcing, and synthetic methodologies relevant to its incorporation into peptide structures.

Introduction

This compound is a synthetic amino acid derivative featuring a cyclopentyl group attached to the beta-carbon of the alanine backbone. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it a valuable building block for solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. The incorporation of non-natural amino acids like beta-cyclopentyl-alanine into peptides can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity, making it an attractive component for the design of novel therapeutic peptides.[1][2][3]

Commercial Availability and Physicochemical Properties

This compound is commercially available from a number of chemical suppliers catering to the research and development market. While catalog listings are readily found, detailed technical data sheets with comprehensive analytical data may require direct inquiry with the vendors.

Table 1: Commercial Suppliers and Product Information

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Santa Cruz Biotechnology | sc-281033 | 401514-71-4 | C₁₃H₂₃NO₄ | 257.33 | Research use only.[4] |

| Reagentia | R00BYYY | 401514-71-4 | C₁₃H₂₃NO₄ | Not specified | Available in various quantities.[5] |

| Chem-Impex | 29633 | Not specified for DL | Not specified | Not specified | Lists L and D enantiomers.[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 401514-71-4 | [4][5] |

| Molecular Formula | C₁₃H₂₃NO₄ | [4] |

| Molecular Weight | 257.33 | [4] |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Purity | >95% (typical) | Inferred from supplier data for related compounds |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, MeOH) | Inferred from properties of Boc-protected amino acids |

Synthesis and Characterization

Synthesis of beta-Cyclopentyl-DL-alanine

The synthesis of the unprotected beta-cyclopentyl-DL-alanine is a prerequisite for Boc protection. A plausible synthetic route involves the reaction of cyclopentylmethyl bromide with a suitable precursor, followed by hydrolysis.[6]

Boc Protection of beta-Cyclopentyl-DL-alanine

The introduction of the Boc protecting group onto the amino function of beta-cyclopentyl-DL-alanine can be achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and widely used procedure in peptide chemistry.[7]

Experimental Protocol: General Procedure for Boc Protection

-

Dissolution: Dissolve beta-cyclopentyl-DL-alanine (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 equivalents), to the solution to deprotonate the amino group.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours or overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, the reaction mixture is acidified (e.g., with citric acid or dilute HCl) and extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[8]

Caption: Workflow for Boc Protection of β-Cyclopentyl-DL-alanine.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Characteristic singlet for the 9 protons of the Boc group around 1.4 ppm. Signals corresponding to the cyclopentyl and alanine backbone protons.[9][10] |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group, as well as the carbonyl carbon of the carbamate. Signals for the cyclopentyl and alanine carbons.[11] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺). |

| FT-IR | Characteristic stretches for the N-H bond, C=O of the carbamate and carboxylic acid. |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for incorporation into peptide chains using the Boc-SPPS methodology. This strategy relies on the acid-lability of the Boc group for temporary Nα-protection and typically uses stronger acids for the final cleavage from the resin and removal of side-chain protecting groups.[12][13]

Experimental Protocol: General Cycle for Boc-SPPS

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) to which the first amino acid is attached.

-

Deprotection: Remove the Nα-Boc group of the resin-bound amino acid or peptide by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA. This step exposes the free amino group for the next coupling reaction.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to generate the free amine.

-

Coupling: Activate the carboxylic acid of this compound (2-4 equivalents) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU/HATU in the presence of an activating agent like HOBt or HOAt. Add the activated amino acid to the resin-bound amine to form the peptide bond. The reaction is typically carried out in a solvent like DMF or DCM.

-

Washing: After the coupling reaction is complete (monitored by a qualitative test like the Kaiser test), wash the resin extensively with the synthesis solvent to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove any side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Caption: General Cycle for Solid-Phase Peptide Synthesis (SPPS) using Boc-chemistry.

Biological Relevance and Applications

The incorporation of beta-amino acids and those with cyclic side chains, such as cyclopentylalanine, into peptides is a strategy employed in drug discovery to develop peptidomimetics with improved pharmacological properties.

-

Enhanced Stability: The beta-amino acid backbone is often more resistant to enzymatic degradation by proteases compared to the natural alpha-amino acid backbone, leading to a longer in vivo half-life.[14][15]

-

Conformational Constraint: The cyclopentyl group introduces steric bulk and conformational rigidity, which can lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[1][3]

-

Neurological and Metabolic Research: Derivatives of beta-alanine and its analogues are being investigated for their roles in neurotransmission and as building blocks for therapeutics targeting neurological disorders and metabolic pathways.[2][3]

Conclusion

This compound is a commercially available, albeit specialized, building block for peptide synthesis. While specific experimental data for this compound is limited in the public domain, its synthesis and incorporation into peptides can be reliably achieved through well-established protocols for Boc-protection and Boc-SPPS. The unique structural features of this non-proteinogenic amino acid offer valuable opportunities for the design and development of novel peptidomimetics with potentially enhanced therapeutic properties for researchers in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound (1 x 5 g) | Reagentia [reagentia.eu]

- 6. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Carbobenzyloxy-beta-alanine(2304-94-1) 13C NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. peptide.com [peptide.com]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-beta-cyclopentyl-DL-alanine molecular weight and formula

An In-depth Technical Guide on Boc-beta-cyclopentyl-DL-alanine

This guide provides essential information regarding the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for a variety of experimental and analytical procedures.

| Property | Value |

| Molecular Formula | C13H23NO4[1] |

| Molecular Weight | 257.33 g/mol |

| Molar Formula | O=C(OC(C)(C)C)NC(C(=O)O)CC1CCCC1[2] |

Logical Relationship of Molecular Properties

The relationship between the compound's name and its core molecular properties can be visualized as a direct hierarchy. The chemical name defines the structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

References

Navigating the Solubility Landscape of Boc-Protected Amino Acids: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, understanding the solubility of protected amino acids is a critical parameter for successful peptide synthesis and drug formulation. This technical guide addresses the solubility of Boc-beta-cyclopentyl-DL-alanine in organic solvents, providing a framework for its use in research and development.

General Solubility of Boc-Protected Amino Acids

The solubility of Boc-protected amino acids is influenced by the nature of the amino acid side chain and the properties of the organic solvent. Generally, these compounds exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. The bulky and nonpolar cyclopentyl group in this compound suggests that its solubility will be influenced by both the polar carbamate group and the nonpolar side chain.

For context and as a practical starting point for solvent selection, the following table summarizes the solubility of several other Boc-protected amino acids in common organic solvents. This data should be considered as a guideline, as actual solubility can vary based on factors such as purity, crystalline form, and experimental conditions.

| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |

| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL).[1] |

| Boc-Leu-OH | DMSO | ~100 | Requires sonication.[1] |

| N-Boc-L-proline | DMF | ~20 | - |

| N-Boc-L-proline | DMSO | ~15 | - |

| N-Boc-L-proline | Ethanol | ~15 | - |

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication.[1] |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication and warming to 60°C.[1] |

| Boc-Leu-Leu-OH | DMF | ~30 | - |

| Boc-Leu-Leu-OH | DMSO | ~10 | - |

| Boc-Leu-Leu-OH | Ethanol | ~30 | - |

General Observations on Solubility:

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally effective solvents for dissolving Boc-protected amino acids.[1]

-

Chlorinated Solvents: Dichloromethane (DCM) is also a common solvent, particularly for less polar Boc-amino acids.[1]

-

Alcohols: Solvents like methanol and ethanol can be used, but solubility may be more limited compared to polar aprotic solvents.

-

Co-solvent Systems: For challenging compounds, a mixture of solvents, such as DCM, DMF, and NMP, can be employed to enhance solubility.[1]

-

Effect of Side Chain: The polarity and size of the amino acid side chain are crucial.[1] Nonpolar, bulky side chains, like the cyclopentyl group, may decrease solubility in more polar solvents and increase it in less polar ones.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of a compound in various organic solvents.

Materials and Equipment:

-

This compound (high purity)

-

A selection of organic solvents (e.g., DMF, DMSO, DCM, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the vials and then sample the clear supernatant.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the amount in the test samples.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: A workflow diagram for the experimental determination of solubility.

By following this guide, researchers can systematically approach the solubility challenges associated with this compound and other protected amino acids, ensuring a more efficient and predictable path in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Boc-beta-cyclopentyl-DL-alanine Structural Analogs for Drug Discovery Professionals

Abstract

Non-natural amino acids are critical building blocks in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, Boc-beta-cyclopentyl-DL-alanine and its structural analogs represent a promising class of compounds. The incorporation of a cyclopentyl moiety into the side chain of beta-alanine introduces unique conformational constraints and lipophilicity, which can significantly influence the biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this compound structural analogs. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. This document details experimental protocols, presents available quantitative data in a structured format, and visualizes potential signaling pathways and structure-activity relationships to facilitate further research and development in this area.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, valued for its stability under various conditions and its facile removal under mild acidic conditions. When combined with non-natural amino acids like beta-cyclopentyl-DL-alanine, it provides a versatile scaffold for creating peptidomimetics and other novel chemical entities. The cyclopentyl group, in particular, offers a balance of flexibility and rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic profiles by increasing resistance to enzymatic degradation.

Structural analogs, such as those with cyclobutyl or cyclohexyl rings, allow for a systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of a molecule's properties for optimal therapeutic effect. This guide will delve into the synthesis of these compounds, their known biological activities in areas such as antiviral and integrin modulation, and the experimental methodologies required for their evaluation.

Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs typically involves the preparation of the core beta-amino acid followed by the protection of the amino group with the Boc moiety. Below is a representative, detailed experimental protocol adapted from the synthesis of closely related cycloalkyl amino acids.

Experimental Protocol: Synthesis of 2-Aminocyclopentanecarboxylic Acid (A Key Intermediate)

This protocol describes the synthesis of a key precursor to this compound.

Materials:

-

Salt of the starting amine (e.g., (S,S,S)-2•HBr for a specific stereoisomer)

-

Methanol (MeOH)

-

10% Palladium on activated carbon

-

Hydrogen gas

-

Celite

-

Diethyl ether

-

Potassium bicarbonate (KHCO3)

-

Potassium carbonate (K2CO3)

-

Sodium sulfate (Na2SO4)

-

33% solution of HBr in acetic acid

-

Acetonitrile

Procedure:

-

Hydrogenolysis: To a solution of the starting salt (e.g., 60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g).

-

Evacuate the flask and refill it with hydrogen gas to a pressure of 1.05 atm.

-

Stir the mixture vigorously at 45°C for 5-6 hours, monitoring for the cessation of hydrogen consumption and the disappearance of the starting material by TLC (eluent: CH2Cl2/MeOH, 15:1).

-

Upon completion, filter the reaction mixture through a pad of Celite and remove the solvent under vacuum.

-

Purification: The crude product can be further purified by treatment with diethyl ether and an aqueous solution of potassium bicarbonate and potassium carbonate to remove impurities. The organic phase is separated, and the aqueous phase is extracted with diethyl ether. The combined organic extracts are washed, dried over sodium sulfate, and concentrated under vacuum.

-

Salt Formation for Purification: The crude product can be dissolved in diethyl ether, and a 33% solution of HBr in acetic acid is added dropwise under cooling to form a precipitate. This salt can be recrystallized from acetonitrile to yield the purified amino acid intermediate.[1]

Boc Protection

The resulting amino acid is then protected with a Boc group.

Materials:

-

2-Aminocyclopentanecarboxylic acid intermediate

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

A suitable solvent (e.g., 1,4-dioxane/water or THF/water)

Procedure:

-

Dissolve the amino acid in the chosen solvent system.

-

Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work up the reaction by removing the organic solvent, acidifying the aqueous layer, and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated to yield the Boc-protected product.

Data Presentation: Physicochemical and Biological Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 401514-71-4 | [2] |

| Molecular Formula | C13H23NO4 | [3] |

| Molecular Weight | 257.33 g/mol | [3] |

| Boiling Point (Predicted) | 406.1 ± 28.0 °C | ChemicalBook |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.04 ± 0.10 | ChemicalBook |

| Appearance | White solid | ChemicalBook |

Table 2: Comparative Biological Activity of Cycloalkyl Alanine Analogs in Peptides

| Analog Side Chain | Observed Effect on Peptide | Biological Context | Reference |

| Cyclobutyl | Enhances proteolytic stability | Model β-sheet peptides | [4] |

| Cyclopentyl | Enhances proteolytic stability (more than cyclobutyl) | Model β-sheet peptides | [4] |

| Cyclohexyl | Enhances proteolytic stability (more than cyclopentyl) | Model β-sheet peptides | [4] |

| Cyclohexyl | Improved pharmacokinetic exposure vs. phenyl | DPP-4 inhibitors | [1] |

Potential Biological Activities and Signaling Pathways

The unique structural features of this compound analogs make them attractive candidates for modulating various biological pathways. Based on studies of structurally related compounds, two promising areas of application are as antiviral agents and as modulators of integrin signaling.

Antiviral Activity

Cyclic moieties are common in antiviral drugs, where they can enhance binding to viral enzymes and improve metabolic stability. The cyclopentyl group in these alanine analogs could be explored for its potential to inhibit viral proteases or other key viral proteins.

Figure 1: Potential mechanism of antiviral activity via viral protease inhibition.

Integrin Signaling Modulation

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in processes like cell adhesion, migration, and signaling. Antagonists of certain integrins have therapeutic potential in inflammation and cancer. Beta-amino acids have been successfully incorporated into integrin antagonists.

Figure 2: Proposed modulation of the integrin signaling pathway.

Structure-Activity Relationships (SAR)

A definitive SAR for this compound analogs has yet to be published. However, based on the available data for related compounds, a logical relationship can be inferred. The size and conformation of the cycloalkyl ring appear to be critical determinants of biological activity.

Figure 3: Logical flow of structure-activity relationships.

The limited data suggests that increasing the ring size from cyclobutyl to cyclohexyl enhances proteolytic stability in peptides.[4] This is likely due to increased steric hindrance around the peptide backbone, which shields it from enzymatic cleavage. This increased stability, coupled with changes in lipophilicity, can be expected to modulate the binding affinity and overall biological activity of molecules incorporating these amino acids. Further research is needed to quantify these relationships for a range of biological targets.

Conclusion and Future Directions

This compound and its structural analogs are valuable tools for medicinal chemists. Their synthesis is achievable through established methods, and their incorporation into peptides and small molecules can confer desirable properties such as enhanced metabolic stability. While the full scope of their biological activities is still under exploration, preliminary evidence suggests potential applications in antiviral therapy and as modulators of integrin signaling.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to establish a clear and quantitative structure-activity relationship. This would involve varying the cycloalkyl ring size, introducing substituents on the ring, and exploring different stereoisomers. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of non-natural amino acids.

Detailed Experimental Protocols for Key Assays

The following are representative protocols for assays that would be relevant for evaluating the biological activity of this compound analogs.

Viral Protease Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific viral protease.

Materials:

-

Purified viral protease

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl with appropriate cofactors)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Fluorimeter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, the viral protease, and allow to pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorimeter.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate as a function of the compound concentration and determine the IC50 value.

Cell Adhesion Assay (Integrin Antagonism)

Objective: To assess the ability of a test compound to inhibit integrin-mediated cell adhesion.

Materials:

-

Cells expressing the target integrin (e.g., Jurkat cells for α4β1 integrin)

-

96-well plates coated with the integrin ligand (e.g., VCAM-1)

-

Cell culture medium

-

Test compounds

-

A method for quantifying cell adhesion (e.g., a fluorescent dye like Calcein-AM)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the integrin ligand and block non-specific binding sites.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

-

Add the cell suspension to the coated wells and incubate to allow for cell adhesion.

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the number of adherent cells using a suitable method (e.g., by measuring fluorescence after labeling with Calcein-AM).

-

Plot the percentage of cell adhesion relative to a control (no compound) against the compound concentration to determine the IC50 value.[5]

Experimental Workflow Visualization

References

The Rising Profile of Beta-Cyclopentyl-Alanine in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability continues, medicinal chemists are increasingly turning their attention to non-proteinogenic amino acids. Among these, beta-cyclopentyl-alanine has emerged as a promising scaffold for the development of next-generation peptide-based drugs and peptidomimetics. This technical guide provides an in-depth analysis of the potential applications of beta-cyclopentyl-alanine in medicinal chemistry, with a focus on its role in the design of agents targeting G-protein coupled receptors (GPCRs), supported by quantitative data and detailed experimental protocols.

The incorporation of beta-cyclopentyl-alanine into peptide sequences offers several distinct advantages. The cyclopentyl moiety introduces conformational constraints that can pre-organize the peptide backbone into a bioactive conformation, leading to enhanced binding affinity and receptor subtype selectivity.[1][2] Furthermore, the beta-amino acid structure confers resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of the resulting therapeutic candidates.[3] These properties make beta-cyclopentyl-alanine a valuable building block in the development of novel treatments for a range of conditions, including neurological disorders.[1][2]

Application in Opioid Receptor Modulation

The following table summarizes the binding affinity of this compound for human opioid receptors:

| Compound | Receptor | Ki (nM) | a[%] Displacement |

| c[D-Trp-Phe-β-Ala-β-Ala] (11) | h-KOR | 0.73 ± 0.08 | <50 |

| h-MOR | >1000 | - | |

| h-DOR | >1000 | - | |

| Data from reference[4]. | |||

| aPercentage of radioligand displacement at the highest concentration tested. |

This data highlights the remarkable selectivity and potency that can be achieved through the incorporation of beta-amino acids into a peptide scaffold. The sub-nanomolar affinity for the kappa-opioid receptor, coupled with the lack of significant binding to mu- and delta-opioid receptors, underscores the potential of this approach for developing highly targeted therapeutics.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed experimental protocols for the synthesis and biological evaluation of beta-cyclopentyl-alanine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Beta-Cyclopentyl-Alanine Containing Peptide

This protocol outlines a standard procedure for the manual solid-phase synthesis of a peptide incorporating a beta-cyclopentyl-alanine residue using Fmoc/tBu chemistry.[5][6][7][8]

Materials:

-

Rink-amide MBHA resin or Wang resin

-

Fmoc-protected amino acids (including Fmoc-β-cyclopentyl-L-alanine)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Acetonitrile (ACN)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Confirm deprotection using a Kaiser test.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Confirm complete coupling using a Kaiser test.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including Fmoc-β-cyclopentyl-alanine.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a beta-cyclopentyl-alanine-containing peptide for opioid receptors expressed in cultured cells.[4][9]

Materials:

-

Cell membranes from HEK-293 or CHO cells stably expressing the human mu-, delta-, or kappa-opioid receptor.

-

Radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR).

-

Test peptide (beta-cyclopentyl-alanine containing peptide).

-

Non-specific binding control (e.g., Naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either buffer (for total binding), non-specific binding control, or varying concentrations of the test peptide.

-

Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration.

-

Determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay for Chemokine Receptors

This protocol outlines a functional assay to assess the antagonist activity of a beta-cyclopentyl-alanine-containing peptide at a Gq-coupled chemokine receptor by measuring changes in intracellular calcium.[10][11][12][13][14]

Materials:

-

Cells stably expressing the chemokine receptor of interest (e.g., CHO or HEK-293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Chemokine agonist.

-

Test peptide (beta-cyclopentyl-alanine containing peptide).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescent plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution in assay buffer.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate for 45-60 minutes at 37°C.

-

-

Assay Execution (Antagonist Mode):

-

Place the cell plate in the fluorescent plate reader.

-

Add varying concentrations of the test peptide to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Establish a stable baseline fluorescence reading.

-

Add a pre-determined EC80 concentration of the chemokine agonist to stimulate the cells.

-

Immediately record the fluorescent signal over time to measure the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of the agonist response against the logarithm of the test peptide concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Visualizing the Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a simplified GPCR signaling pathway.

Conclusion

Beta-cyclopentyl-alanine represents a powerful tool in the medicinal chemist's arsenal for the design of novel peptide-based therapeutics. Its ability to impart conformational rigidity and enhance metabolic stability can lead to compounds with superior potency, selectivity, and pharmacokinetic properties. The provided data and protocols serve as a foundation for researchers to explore the full potential of this and other beta-amino acids in the development of next-generation drugs targeting a wide range of diseases. As our understanding of the structure-activity relationships of beta-cyclopentyl-alanine-containing peptides grows, we can anticipate the emergence of new and innovative therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

introduction to non-natural amino acid Boc-beta-cyclopentyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-beta-cyclopentyl-DL-alanine is a non-natural, protected amino acid that holds potential as a building block in peptide and peptidomimetic synthesis. The incorporation of non-natural amino acids like this one is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as metabolic stability, conformational constraint, and receptor affinity. The cyclopentyl moiety introduces a bulky, lipophilic side chain, while the beta-alanine structure alters the peptide backbone, potentially influencing secondary structure and proteolytic resistance. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its use in standard solid-phase and solution-phase peptide synthesis protocols.

While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview based on the general properties of Boc-protected amino acids and data from analogous compounds.

Chemical and Physical Properties

| Property | Data | Reference/Notes |

| Chemical Name | This compound | |

| Synonyms | N-(tert-Butoxycarbonyl)-3-cyclopentyl-DL-beta-alanine | |

| CAS Number | 401514-71-4 | [1] |

| Molecular Formula | C13H23NO4 | |

| Molecular Weight | 257.33 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white solid | Based on analogous compounds like Boc-DL-alanine. |

| Solubility | Expected to be soluble in organic solvents (e.g., DMF, DCM, methanol) and sparingly soluble in water. | The Boc group and cyclopentyl ring increase lipophilicity. Boc-protected amino acids are generally soluble in common organic synthesis solvents. |

| Melting Point | Not available. | For comparison, the melting point of Boc-beta-alanine is 76-79 °C.[2] The presence of the cyclopentyl group would likely alter this value. |

| pKa | Not available. | The carboxylic acid pKa is expected to be in the range of 4-5, typical for N-protected amino acids. |

| Storage Conditions | Store in a cool, dry place. | Recommended for most Boc-protected amino acids to prevent degradation. |

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of modified peptides and peptidomimetics. The introduction of this non-natural amino acid can confer several advantageous properties:

-

Increased Proteolytic Stability: The beta-amino acid backbone is generally more resistant to degradation by proteases compared to the natural alpha-amino acid backbone.

-

Conformational Constraint: The bulky cyclopentyl side chain can restrict the conformational freedom of the peptide backbone, potentially leading to a more defined secondary structure and higher receptor binding affinity.

-

Enhanced Lipophilicity: The cyclopentyl group increases the lipophilicity of the resulting peptide, which can improve its ability to cross cell membranes.

-

Structural Diversity: Incorporating non-natural amino acids expands the chemical space available for drug design, allowing for the creation of novel peptide-based therapeutics.

While specific examples of peptides containing this compound are not prominent in the literature, analogous compounds like Boc-beta-cyclohexyl-alanine are used in the development of bioactive peptides.[3][]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and use of this compound are not available. However, the following general procedures for the synthesis of the unprotected amino acid and its subsequent protection, as well as its incorporation into peptides, can be adapted.

General Synthesis of beta-Cyclopentyl-alanine

A common route to beta-amino acids is through the Arndt-Eistert homologation of the corresponding alpha-amino acid or via a Michael addition to an appropriate acrylate.

General Protocol for Boc Protection of an Amino Acid

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry.[5][6]

Materials:

-

beta-Cyclopentyl-DL-alanine

-

Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

-

Solvent (e.g., 1,4-dioxane/water, THF)

-

Base (e.g., sodium hydroxide, triethylamine)

-

Acid for workup (e.g., citric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve beta-cyclopentyl-DL-alanine in the chosen solvent system containing a suitable base.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the cooled amino acid solution.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected amino acid.

-

Purify the product by column chromatography or recrystallization if necessary.

General Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using standard Boc-SPPS chemistry.

Materials:

-

This compound

-

Resin with a suitable linker (e.g., Merrifield resin)

-

Coupling agent (e.g., DCC/HOBt, HBTU)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotection reagent (e.g., trifluoroacetic acid in DCM)

-

Cleavage cocktail (e.g., HF or TFMSA)

Procedure:

-

Swell the resin in a suitable solvent.

-

Deprotect the N-terminal Boc group of the resin-bound amino acid or peptide using a solution of TFA in DCM.

-

Neutralize the resin with a solution of a suitable base.

-

Activate the carboxylic acid of this compound with a coupling agent in the presence of a base.

-

Add the activated amino acid solution to the resin and allow it to react.

-

Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

-

Wash the resin thoroughly to remove excess reagents.

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

-

After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

-

Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Biological Context

There is currently no specific information available in the scientific literature linking this compound to any particular signaling pathway or biological activity. The biological effects of a peptide containing this amino acid would be highly dependent on the overall peptide sequence and its three-dimensional structure.

Experimental Workflows

Due to the lack of specific experimental data, a detailed workflow for a particular experiment involving this compound cannot be provided. However, a general logical workflow for the synthesis and incorporation of a non-natural amino acid like this into a peptide for subsequent biological evaluation is presented below.

Caption: General workflow from synthesis to biological evaluation.

Conclusion

This compound represents a valuable, albeit under-characterized, tool for peptide chemists and drug developers. Its unique structural features offer the potential to create novel peptides with improved therapeutic properties. While specific data for this compound is sparse, the general principles and protocols outlined in this guide provide a solid foundation for its synthesis and application in research. Further investigation into the precise physicochemical properties and biological activities of peptides containing this non-natural amino acid is warranted to fully realize its potential in the development of new therapeutics.

References

Boc-beta-cyclopentyl-DL-alanine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Boc-beta-cyclopentyl-DL-alanine, a derivative of the amino acid alanine used in peptide synthesis and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles direct information where available and supplements it with data from closely related Boc-protected amino acids. All personnel handling this chemical should be adequately trained in laboratory safety procedures.

Chemical and Physical Properties

This compound is a white solid.[1] While detailed experimental data is limited, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 401514-71-4 | [1][2][3] |

| Molecular Formula | C13H23NO4 | [1][3] |

| Formula Weight | 257.33 g/mol | [1] |

| Appearance | White solid | [1] |

| Boiling Point (Predicted) | 406.1 ± 28.0 °C | [1] |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.04 ± 0.10 | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Hazard Identification and Toxicology

This compound is classified as an irritant.[1] The primary hazards are associated with skin, eye, and respiratory irritation.

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[1]

Safety and Handling Precautions

Adherence to standard laboratory safety protocols is essential when handling this compound. The following is a logical workflow for safe handling from receipt to disposal.

References

Methodological & Application